molecular formula C18H14F3N3O3 B6529171 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946305-60-8

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B6529171
CAS RN: 946305-60-8
M. Wt: 377.3 g/mol
InChI Key: KHJALZNIHZZHEH-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,3,4-oxadiazole ring is attached to a phenyl ring and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The 1,3,4-oxadiazole ring is a key structural feature, which is connected to a phenyl ring and an acetamide group . The exact molecular structure would require more specific data or computational chemistry methods for accurate determination.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and mechanisms of action. Additionally, studies could focus on optimizing its synthesis process and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

The compound, 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide, is part of the oxadiazole class of compounds . Oxadiazoles have been recognized for their high therapeutic values and are known to be physiologically active . They have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties . .

Mode of Action

Oxadiazoles, in general, are known to interact with their targets, leading to changes that can result in various therapeutic effects . The interaction with the targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the desired therapeutic effect.

Biochemical Pathways

Given the wide range of biological activities associated with oxadiazoles , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to cell growth and proliferation (in the case of anticancer activity), glucose metabolism (in the case of antidiabetic activity), viral replication (in the case of antiviral activity), and inflammatory response (in the case of anti-inflammatory activity), among others.

Result of Action

Based on the known activities of oxadiazoles , the compound could potentially induce cell death in cancer cells (if it has anticancer activity), lower blood glucose levels (if it has antidiabetic activity), inhibit viral replication (if it has antiviral activity), or reduce inflammation (if it has anti-inflammatory activity), among other effects.

properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11-23-24-17(27-11)12-6-8-13(9-7-12)26-10-16(25)22-15-5-3-2-4-14(15)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJALZNIHZZHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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